2,6-Bis(thiophen-2-yl)pyrazine

Nonlinear optics Second-harmonic generation Octupolar chromophores

2,6-Bis(thiophen-2-yl)pyrazine (CAS 850501-55-2, molecular formula C₁₂H₈N₂S₂, molecular weight 244.3 g·mol⁻¹) is a centrosymmetric, X-shaped heterocyclic scaffold consisting of a central pyrazine ring substituted at the 2- and 6-positions with two thiophene moieties. This D–A–D (donor–acceptor–donor) architecture imparts a distinctive combination of electron-accepting character from the pyrazine core and electron-donating character from the peripheral thiophene rings, making the compound a versatile building block for conjugated organic materials.

Molecular Formula C12H8N2S2
Molecular Weight 244.33
CAS No. 850501-55-2
Cat. No. B2398358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(thiophen-2-yl)pyrazine
CAS850501-55-2
Molecular FormulaC12H8N2S2
Molecular Weight244.33
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3
InChIInChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H
InChIKeyVMTDGCHDJXMJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Bis(thiophen-2-yl)pyrazine (CAS 850501-55-2) – Core Chemical Identity and Procurement Baseline


2,6-Bis(thiophen-2-yl)pyrazine (CAS 850501-55-2, molecular formula C₁₂H₈N₂S₂, molecular weight 244.3 g·mol⁻¹) is a centrosymmetric, X-shaped heterocyclic scaffold consisting of a central pyrazine ring substituted at the 2- and 6-positions with two thiophene moieties . This D–A–D (donor–acceptor–donor) architecture imparts a distinctive combination of electron-accepting character from the pyrazine core and electron-donating character from the peripheral thiophene rings, making the compound a versatile building block for conjugated organic materials [1]. The compound is commercially available from multiple suppliers with purities typically ≥95% (e.g., CymitQuimica/Biosynth, MolCore NLT 97%) and is commonly synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling between halogenated pyrazine and thiophene boronic acid derivatives .

Why Simple In-Class Substitution Fails: The Critical Role of 2,6-Regioisomerism in Pyrazine-Based Bis-Thienyl Systems


The substitution pattern on the pyrazine ring fundamentally dictates the symmetry, electronic structure, and emergent optical properties of bis-thienyl-pyrazine derivatives. In 2,6-disubstituted systems such as 2,6-Bis(thiophen-2-yl)pyrazine, the molecular geometry is centrosymmetric (point group Cᵢ or C₂ₕ), giving rise to an octupolar character of the nonlinear optical (NLO) response [1]. In stark contrast, the 2,3-disubstituted regioisomers are non-centrosymmetric and exhibit a strongly dipolar NLO response [1]. This symmetry-governed divergence has direct consequences: octupolar chromophores offer polarization-independent NLO activity advantageous for electro-optic device integration, while dipolar analogs may suffer from orientational constraints. Furthermore, the 2,6-substitution preserves a linear D–A–D conjugation pathway that is geometrically distinct from the bent pathway in 2,3-analogs, affecting charge-transfer characteristics, solid-state packing, and ultimately device performance [2]. Simply interchanging a 2,3-bis(thiophen-2-yl)pyrazine or a thieno[3,4-b]pyrazine fused analog will not reproduce the octupolar symmetry, the specific solid-state ordering, or the resulting optoelectronic behaviour.

Quantitative Differentiation Evidence: 2,6-Bis(thiophen-2-yl)pyrazine vs. Closest Structural Analogs


NLO Response Anisotropy: Octupolar 2,6-Isomer vs. Dipolar 2,3-Isomer Confirmed by HRS Measurements and DFT

Hyper-Rayleigh scattering (HRS) measurements and DFT calculations on two isomer series of X-shaped pyrazine derivatives reveal that 2,6-disubstituted isomers exhibit a predominantly octupolar NLO response, whereas 2,3-disubstituted isomers are strikingly dipolar [1]. Although the magnitude of the second harmonic signal is similar between the two series, the anisotropy (tensor ratio) of the NLO response is fundamentally different, a consequence of the centrosymmetric (2,6) vs. non-centrosymmetric (2,3) molecular symmetry [1]. This octupolar character enables polarization-independent NLO activity, which is a critical advantage for device integration where molecular orientation cannot be tightly controlled.

Nonlinear optics Second-harmonic generation Octupolar chromophores

Electronic Absorption: Lowest-Energy Transition Positioned at 26,320–25,600 cm⁻¹ with log ε ∼4.0 for Bis-Thienyl-Pyrazines

Bis-thiophene-substituted pyrazines exhibit their lowest-wavenumber electronic absorption band in the region 26,320–25,600 cm⁻¹ (ca. 380–390 nm) with a molar extinction coefficient log ε of approximately 4.0 (∼10,000 M⁻¹·cm⁻¹), and this band position is notably insensitive to the surrounding medium polarity (methanol, cyclohexane, or polymer matrices such as polystyrene, PMMA, PVC) [1]. By comparison, benzene- and pyridine-annealed analogs such as 2,3-bis(2′-thienyl)quinoxaline and 2,3-bis(2′-thienyl)pyrido[2,3-b]pyrazine show fluorescence with a maximum at 22,200 cm⁻¹ and quantum yield ∼0.2, but their emission is blue-shifted in non-polar solvents, revealing medium-dependent photophysics absent in the simple bis-thienyl-pyrazine system [1].

UV-Vis spectroscopy Electronic absorption Conjugated heterocycles

Solid-State Packing and Optical Band Gap: Heterocyclic Oligomers Containing Thiophene-Pyrazine Units Achieve Optical Band Gaps as Low as 1.7 eV with Stokes Shifts up to 130 nm

A systematic study of mixed heterocyclic aromatic oligomers containing thiophene, furan, and pyrazine units—including 2,6-bis(thiophen-2-yl)pyrazine as a core motif—revealed optical band gaps as low as 1.7 eV, Stokes shifts up to 130 nm, and photoluminescence quantum yields of up to 12% in the solid state, as determined by combined spectroscopic, electrochemical, and single-crystal X-ray diffraction (XRD) analysis [1]. Comparative analysis between solid-state packing arrangements and photophysical properties demonstrated that subtle changes in molecular planarity and intermolecular interactions directly modulate these optoelectronic parameters. In contrast, purely thiophene-based oligomers (e.g., terthiophenes without the pyrazine acceptor) typically exhibit wider band gaps (>2.5 eV) and smaller Stokes shifts due to the absence of intramolecular charge-transfer character [1].

Solid-state photophysics Optical band gap X-ray diffraction

Synthetic Accessibility and Monomer Utility: 2,6-Bis(thiophen-2-yl)pyrazine as a Cross-Linkable Monomer for Intrinsically Conductive Polymers

2,6-Bis(thiophen-2-yl)pyrazine is explicitly disclosed as a monomer for intrinsically conductive polymers, where the two α-thiophene positions enable oxidative electropolymerization and the pyrazine core provides redox activity [1]. Unlike 2,5-bis(thiophen-2-yl)pyrazine, which has the thiophene units in a linear para-like arrangement, the 2,6-substitution pattern creates a kinked geometry that can influence polymer chain packing, porosity, and electrochemical properties. Additionally, the compound undergoes regioselective bromination at the thiophene β-positions with N-bromosuccinimide (NBS) in DMF, yielding brominated intermediates in 49% yield, enabling further functionalization for copolymer synthesis [2]. This synthetic versatility is a procurement-relevant advantage for laboratories building custom donor–acceptor polymer libraries.

Conductive polymers Cross-linking Electropolymerization

Optimal Application Scenarios for 2,6-Bis(thiophen-2-yl)pyrazine Based on Verified Differentiation Evidence


Polarization-Independent Nonlinear Optical (NLO) Devices

The octupolar NLO character of the 2,6-isomer, as established by HRS and DFT [Section 3, Evidence Item 1], makes this compound a prime candidate for second-harmonic generation (SHG) and electro-optic modulation devices where polarization-independent performance is required. Unlike 2,3-disubstituted dipolar analogs that demand electric-field poling and exhibit orientational relaxation, octupolar chromophores maintain NLO activity regardless of molecular orientation. Researchers procuring this scaffold for NLO material development should prioritize the 2,6-regioisomer over 2,3-substituted alternatives. [1]

Donor–Acceptor Polymer Building Block for Narrow-Bandgap Organic Electronics

With demonstrated optical band gaps as low as 1.7 eV and Stokes shifts up to 130 nm in the solid state [Section 3, Evidence Item 3], 2,6-bis(thiophen-2-yl)pyrazine is an excellent acceptor co-monomer for low-bandgap donor–acceptor copolymers targeting organic photovoltaic (OPV) and near-infrared photodetector applications. The medium-independent absorption [Section 3, Evidence Item 2] further ensures consistent optical performance across different device fabrication environments (solution-processed vs. solid-state). For OPV research groups, this compound offers a wider spectral coverage than terthiophene-based donors alone. [2][3]

Electropolymerizable Monomer for Intrinsically Conductive Polymer Films

The α-thiophene termini of 2,6-bis(thiophen-2-yl)pyrazine enable direct oxidative electropolymerization without pre-derivatization [Section 3, Evidence Item 4], making the compound suitable for electrochemical deposition of conductive polymer films on electrode surfaces. Potential use cases include electrochromic devices, organic field-effect transistors (OFETs), and sensor electrodes. The pyrazine core contributes additional redox activity to the resulting polymer, distinguishing it from simple polythiophene films. Procurement for electropolymerization studies should specify the 2,6-isomer to ensure the kinked polymer geometry rather than the linear topology from 2,5-analogs. [4]

Fluorescent Probe and Luminescent Solar Concentrator (LSC) Development

The presence of measurable photoluminescence (quantum yields up to 12% in the solid state) combined with a large Stokes shift (up to 130 nm) [Section 3, Evidence Item 3] positions 2,6-bis(thiophen-2-yl)pyrazine as a candidate fluorophore for luminescent solar concentrators and fluorescent sensing. In contrast, the fused thieno[3,4-b]pyrazine and dicyano-substituted analogs are non-emissive [Section 3, Evidence Item 2], making the simple 2,6-bis(thiophen-2-yl)pyrazine scaffold uniquely suited among pyrazine-based chromophores for emission-based applications. [2][3]

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